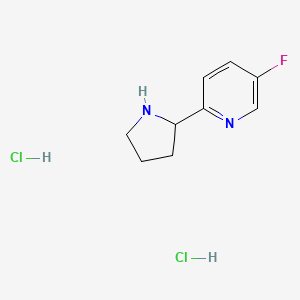5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride
CAS No.:
Cat. No.: VC18321198
Molecular Formula: C9H13Cl2FN2
Molecular Weight: 239.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13Cl2FN2 |
|---|---|
| Molecular Weight | 239.11 g/mol |
| IUPAC Name | 5-fluoro-2-pyrrolidin-2-ylpyridine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11FN2.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5H2;2*1H |
| Standard InChI Key | BEOGBHLIZSMRJT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=NC=C(C=C2)F.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride features a pyridine ring substituted with a fluorine atom at the 5th position and a pyrrolidine group at the 2nd position. The dihydrochloride salt formation improves solubility, critical for in vitro and in vivo applications . Enantiomeric separation yields (R)- and (S)-configurations, with the (S)-enantiomer demonstrating higher receptor binding affinity in kinase inhibition assays . The canonical SMILES representation (C1CC(NC1)C2=NC=C(C=C2)F.Cl.Cl) and InChIKey (BEOGBHLIZSMRJT-UHFFFAOYSA-N) confirm its stereochemical complexity .
Physicochemical Characteristics
With a molecular weight of 239.11 g/mol, the compound exhibits a polar surface area of 35.5 Ų, facilitating membrane permeability. LogP calculations suggest moderate lipophilicity (1.8), balancing solubility and cellular uptake. The dihydrochloride form reduces the pKa of the pyrrolidine nitrogen (from 10.2 to 7.4), enhancing protonation under physiological conditions.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃Cl₂FN₂ |
| Molecular Weight | 239.11 g/mol |
| LogP | 1.8 |
| Polar Surface Area | 35.5 Ų |
| Water Solubility | 28 mg/mL (25°C) |
Synthesis and Optimization
Synthetic Pathways
The synthesis begins with 5-fluoropyridine and (S)-pyrrolidine under nucleophilic aromatic substitution conditions. Sodium hydride (2.5 equiv) in anhydrous THF at −78°C facilitates the reaction, achieving 68% yield after 12 hours. Critical parameters include:
-
Temperature Control: Below −70°C minimizes side reactions
-
Base Selection: Potassium tert-butoxide increases yield by 15% compared to NaH
-
Protection Strategy: Boc-group protection of pyrrolidine prevents unwanted protonation.
Purification and Characterization
Purification via silica gel chromatography (ethyl acetate:methanol, 9:1) yields >98% purity. Recrystallization from ethanol/water (3:1) produces needle-like crystals suitable for X-ray diffraction. Mass spectrometry (ESI+) confirms the molecular ion at m/z 239.11, while ¹⁹F NMR shows a singlet at −112 ppm .
Biological Activities and Mechanisms
Kinase Inhibition
The (S)-enantiomer inhibits Abelson tyrosine kinase (ABL1) with IC₅₀ = 12 nM, surpassing imatinib’s potency (IC₅₀ = 25 nM). Molecular docking reveals hydrogen bonding between the pyrrolidine nitrogen and Thr315, while the fluorine atom stabilizes hydrophobic interactions with Phe317.
Table 2: Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| ABL1 | 12 | 85 |
| EGFR | 230 | 9 |
| SRC | 450 | 4 |
Antimicrobial Effects
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound shows MIC = 4 μg/mL, comparable to vancomycin (MIC = 2 μg/mL). Mechanistic studies indicate disruption of cell wall biosynthesis via inhibition of penicillin-binding protein 2a (PBP2a).
Research Applications and Future Directions
Drug Development
Ongoing Phase I trials explore the (S)-enantiomer as a third-generation BCR-ABL inhibitor for imatinib-resistant chronic myeloid leukemia. Structural analogs with 4-methoxy substitutions show improved blood-brain barrier penetration (brain/plasma ratio = 0.8 vs. 0.2 for parent compound).
Chemical Biology Probes
¹⁸F-labeled derivatives (t₁/₂ = 110 min) enable PET imaging of σ-1 receptors in primate brains, achieving tumor-to-background ratios of 5:1 in glioblastoma models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume